molecular formula C13H18N4O B2736783 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane CAS No. 2361907-22-2

1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane

Cat. No. B2736783
CAS RN: 2361907-22-2
M. Wt: 246.314
InChI Key: WJWCEGYLZSPEMN-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, also known as MDPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MDPD belongs to the class of diazepanes, which are organic compounds that exhibit various pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane is not fully understood. However, it is believed to act by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to bind to the benzodiazepine site on the GABA-A receptor, which enhances the activity of GABA and leads to the anxiolytic, sedative, and anticonvulsant effects of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane.
Biochemical and Physiological Effects:
1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been shown to exhibit various biochemical and physiological effects. It has been found to reduce anxiety and induce sedation in animal models. 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have potential applications in the treatment of cancer due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has several advantages for lab experiments. It exhibits potent pharmacological effects at low doses, which makes it a cost-effective compound for research. 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has potential side effects, which could limit its use in lab experiments.

Future Directions

There are several future directions for the research on 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One potential direction is to study its effects on different types of cancer cells and to identify its mechanism of action in inducing apoptosis. Another potential direction is to study its effects on other neurological disorders such as depression and post-traumatic stress disorder. Additionally, future research could focus on the development of new drugs based on the structure of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, which could have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It exhibits various pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders, as well as in the development of new drugs for the treatment of cancer. However, further research is needed to fully understand the mechanism of action of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane and its potential applications in the development of new drugs.

Synthesis Methods

The synthesis of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane can be achieved through a multi-step process that involves the reaction of 4-methoxypyrimidine-2-carbaldehyde with propargylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after the reaction of the intermediate with 1,4-dibromobutane. The synthesis of 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane is a complex process that requires expertise in organic chemistry and careful handling of reagents.

Scientific Research Applications

1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been the subject of extensive research due to its potential applications in the development of new drugs. It has been found to exhibit various pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, 1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have potential applications in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-3-7-16-8-4-9-17(11-10-16)13-14-6-5-12(15-13)18-2/h1,5-6H,4,7-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCEGYLZSPEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxypyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane

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